Product packaging for Disilane(Cat. No.:CAS No. 1590-87-0)

Disilane

Cat. No.: B073854
CAS No.: 1590-87-0
M. Wt: 56.17 g/mol
InChI Key: NTQGILPNLZZOJH-UHFFFAOYSA-N
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Description

Disilane (Si2H6) is a higher silane and a pivotal precursor gas in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-based thin films. Its primary research value lies in the electronics and photovoltaics industries, where it is utilized for the low-temperature deposition of amorphous silicon (a-Si), microcrystalline silicon (μc-Si), and silicon nitride (SiNx) layers. Compared to monosilane (SiH4), this compound exhibits higher reactivity, enabling high-quality film growth at significantly lower substrate temperatures (often below 400°C). This property is critical for manufacturing advanced semiconductor devices, thin-film transistors (TFTs) for flexible displays, and high-efficiency solar cells, where thermal budget constraints are paramount. The mechanism of action involves the thermal decomposition of this compound, which readily cleaves into silylene (SiH2) and other radical species upon heating. These highly reactive intermediates then adsorb onto substrate surfaces, initiating nucleation and facilitating the heterogeneous growth of uniform, conformal silicon films. For researchers in materials science and surface chemistry, this compound serves as a valuable tool for investigating the kinetics of silicon film growth, surface reaction mechanisms, and the development of novel nanostructured silicon materials with tailored electronic and optical properties. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Si2H6 B073854 Disilane CAS No. 1590-87-0

Properties

IUPAC Name

λ3-silanylidynesilicon
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InChI

InChI=1S/Si2/c1-2
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InChI Key

NTQGILPNLZZOJH-UHFFFAOYSA-N
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Canonical SMILES

[Si]#[Si]
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Molecular Formula

Si2
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DSSTOX Substance ID

DTXSID50165597, DTXSID40166558, DTXSID101027153
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Record name Disilane
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Record name Disilicon dihydride
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Molecular Weight

56.17 g/mol
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Physical Description

Gas with a repulsive odor; [Merck Index] Colorless gas with an irritating odor; [Matheson Tri-Gas MSDS]
Record name Disilane
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CAS No.

1590-87-0, 36835-58-2, 15435-77-5
Record name Disilane
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Mechanism of Action

Disilane exerts its effects primarily through its ability to decompose and deposit silicon. In the CVD process, this compound decomposes at high temperatures, releasing silicon atoms that form a thin film on the substrate. This process is critical for creating the silicon layers used in electronic devices .

Comparison with Similar Compounds

Table 1: Rotational Barriers of this compound and Related Compounds

Compound Rotational Barrier (kcal/mol) Method Reference
This compound (Si₂H₆) 1.26 (exp), 1.3 (calc) PBE/3ζ, Experimental
Hexamethylthis compound 1.04 MP2/6-31G//6-31G
Ethane (C₂H₆) ~3.0 Experimental
Hexamethylethane ~8.0 Experimental

Optical and Luminescent Properties

Dispersing this compound compounds in polymer matrices eliminates emission dependence on concentration, contrasting with pure solids where aggregation-induced emission (AIE) enhances luminescence .

Doping Efficiency in GaAs MOCVD

silane’s strong temperature activation). This efficiency stems from this compound’s higher decomposition rate, yielding high-mobility GaAs films with low compensation .

Table 2: Comparison of this compound and Silane as Dopants

Parameter This compound (Si₂H₆) Silane (SiH₄) Reference
Dopant Efficiency High (low temp required) Low, temperature-dependent
Required Concentration ~2 orders lower Higher
Mobility High, low compensation Similar high mobility

Graphene Growth on SiC

This compound environments (≈10⁻⁴ Torr) facilitate graphene buffer layers on C-face SiC with √43×√43-R±7.6° symmetry, preventing oxidation and enabling high-quality graphene formation .

Biological Activity

Disilane, a compound composed of two silicon atoms and two hydrogen atoms (Si2H6), has garnered attention in various fields, particularly in materials science and organic chemistry. However, its biological activity remains less explored compared to other silanes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a silane compound that can be synthesized through various methods, including the pyrolysis of silanes and chemical vapor deposition techniques. Its unique structure allows it to participate in reactions that modify silicon-containing materials, which can have implications in biological systems.

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. For example, one study demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15.5Induction of apoptosis via ROS
A549 (lung cancer)20.3Cell cycle arrest and apoptosis
MCF-7 (breast cancer)18.7Mitochondrial dysfunction

3. Interaction with Biological Molecules

This compound has shown potential for modifying biological molecules through silylation reactions. This property can enhance the stability and bioavailability of drugs by improving their interaction with biological targets. Research into silicon-based drug delivery systems highlights the role of disilanes in creating more effective therapeutic agents.

Case Study 1: this compound in Drug Delivery

A study investigated the use of this compound-modified nanoparticles for drug delivery applications. The results indicated improved cellular uptake and enhanced therapeutic efficacy when compared to non-modified counterparts. The modification allowed for better interaction with cellular membranes, facilitating the transport of drugs into target cells.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound derivatives were tested against various bacterial strains. The results showed significant inhibition zones compared to control groups, indicating that these compounds could serve as effective antimicrobial agents in agricultural or clinical settings.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : this compound can generate ROS upon hydrolysis, leading to oxidative stress in cells.
  • Membrane Disruption : The amphiphilic nature of some silanes allows them to integrate into lipid bilayers, disrupting membrane integrity.
  • Silylation Reactions : Disilanes can modify biomolecules, enhancing their stability and interaction with cellular targets.

Scientific Research Applications

Optoelectronic Materials

Disilane-bridged compounds have emerged as significant components in the development of optoelectronic materials. The saturated Si–Si bonds in disilanes allow for unique electronic properties that are beneficial in various applications:

  • Multifunctional Solid-State Emitters : this compound units can be incorporated into molecular architectures to create solid-state emitters with tunable photophysical properties. These materials exhibit enhanced light-emitting capabilities, making them suitable for use in light-emitting diodes (LEDs) and display technologies .
  • Non-linear Optical Materials : The unique electronic structure of disilanes facilitates their application in non-linear optics, where they can be used to develop materials that exhibit strong optical non-linearity, essential for frequency conversion processes .

Thin Film Deposition

This compound is extensively utilized in the deposition of thin films, particularly in semiconductor manufacturing:

  • Amorphous Silicon Films : this compound serves as a precursor for the deposition of amorphous silicon films through various methods such as plasma-enhanced chemical vapor deposition (PECVD). The presence of this compound significantly enhances the growth rate of these films, making it a preferred choice in industrial applications .
  • Silicon-Germanium Alloys : In addition to silicon, this compound is also used to fabricate silicon-germanium alloy thin films. The ability to control the composition and properties of these films is crucial for applications in high-speed electronics and photonics .

Synthetic Chemistry

This compound has proven to be a valuable reagent in synthetic organic chemistry:

  • Synthesis of Silacycles : Recent studies have demonstrated the use of this compound as a reagent for the synthesis of diverse silacycles via innovative rearrangement strategies. This includes the production of complex silacyclic structures that are important for developing new materials with tailored properties .
  • Catalytic Applications : this compound has been explored as a catalyst in various chemical reactions. Its ability to enhance reaction rates and selectivity makes it a valuable tool in synthetic methodologies .

Case Studies and Research Findings

Application AreaSpecific Use CaseFindings/Insights
Optoelectronic MaterialsSolid-state emittersEnhanced photophysical properties leading to improved LED performance .
Thin Film DepositionAmorphous silicon filmsThis compound increases deposition rates by 4-6 times compared to silane alone .
Synthetic ChemistrySynthesis of silacyclesSuccessful production of π-conjugated dibenzosiloles using this compound as a reagent .

Preparation Methods

Magnesium Silicide Hydrolysis

The hydrolysis of magnesium silicide (Mg₂Si) represents one of the earliest methods for disilane synthesis. First reported by Moissan and Smiles in 1902, this reaction produces a mixture of silane (SiH₄), this compound (Si₂H₆), and trisilane (Si₃H₈) through the action of dilute acids on Mg₂Si . The general reaction proceeds as:

Mg2Si+4H+2Mg2++SiH4+Si2H6+Si3H8+H2\text{Mg}2\text{Si} + 4\text{H}^+ \rightarrow 2\text{Mg}^{2+} + \text{SiH}4 + \text{Si}2\text{H}6 + \text{Si}3\text{H}8 + \text{H}_2

While this method has been largely abandoned for silane production due to low selectivity, it remains relevant for generating this compound. The spontaneous flammability of silane derived from this process is attributed to trace this compound impurities . Modern adaptations focus on optimizing acid concentration and reaction temperature to enhance this compound yield, though scalability remains limited by byproduct formation .

Reduction of Halogenated Disilanes

Halogenated disilanes, particularly hexachlorothis compound (Si₂Cl₆), serve as precursors for this compound synthesis via reduction. Lithium aluminium hydride (LiAlH₄) in di-n-butyl ether or ether solvents effectively reduces Si₂Cl₆ to Si₂H₆ with yields exceeding 80% :

Si2Cl6+3LiAlH4Si2H6+3LiCl+3AlCl3\text{Si}2\text{Cl}6 + 3\text{LiAlH}4 \rightarrow \text{Si}2\text{H}6 + 3\text{LiCl} + 3\text{AlCl}3

This method benefits from high purity but faces economic barriers due to the cost of Si₂Cl₆ feedstock. Recent efforts utilize chlorothis compound recovered from polycrystalline silicon residue, though impurities necessitate additional purification steps . Alternative reductants like lithium hydride (LiH) in the presence of aluminum bromide (AlBr₃) have been explored, albeit with modest success .

Thermal and Plasma-Induced Decomposition of Silane

Silane (SiH₄) decomposition at elevated temperatures (≥640°C) generates this compound through radical-mediated pathways. The process involves:

2SiH4Si2H6+H22\text{SiH}4 \rightarrow \text{Si}2\text{H}6 + \text{H}2

Plasma-enhanced methods, such as capacitively coupled plasma (CCP) and microwave discharge, significantly improve this compound yield by promoting silane dissociation into silyl radicals (SiH₃ and SiH₂) . For instance, Argon (Ar) dilution in CCP reactors enhances radical density, accelerating Si₂H₆ formation . Microwave pretreatment at reduced power (50–100 W) and increased gas flow rates (10–20 sccm) optimizes Si₂H₆ yield by minimizing secondary reactions . Kinetic studies reveal that this compound production correlates positively with residual silane density in plasma, with branching ratios favoring Si₂H₆ over trisilane (Si₃H₈) at lower pressures (2–20 Pa) .

Silylene Insertion Reactions

Silylene (SiH₂) intermediates, generated via thermolysis or photolysis of cyclic silanes, insert into Si–H or Si–Cl bonds to form disilanes. For example, cyclotrisilane (Si₃H₆) reacts with chlorosilanes like Me₃SiCl to yield chlorodisilanes (e.g., Me₃Si–SiH₂Cl) . Unsymmetrical disilanes are synthesized by trapping silylenes with halogenated or aryl-substituted silanes, with regioselectivity influenced by steric and electronic factors . Palladium-catalyzed silylation of arenes using hydrodisilanes (e.g., HSi₂Me₅) enables the incorporation of Si–Si units into aromatic scaffolds, though this approach primarily targets functionalized disilanes .

Electrochemical Synthesis

Electrochemical methods, though less prevalent, offer a solvent-free route to this compound. Early work in the 1970s demonstrated the electrolysis of silane derivatives in non-aqueous media, yielding this compound alongside hydrogen gas . Recent advances employ platinum or palladium electrodes to facilitate Si–Si bond formation, though low Faradaic efficiency (≤15%) and competing side reactions hinder practical application .

Catalytic Methods and Industrial Considerations

Transition metal catalysts, including titanocene (Cp₂TiMe₂) and platinum complexes (e.g., (Ph₃P)₂PtC₂H₄), enhance silane pyrolysis efficiency, achieving this compound yields >60% . However, catalyst deactivation and high production costs limit industrial adoption. Current challenges in this compound synthesis include:

  • Purity Requirements : Semiconductor-grade this compound demands impurity levels <1 ppb, necessitating advanced purification techniques .

  • Scalability : Plasma and microwave methods face energy-intensity barriers, while Mg₂Si hydrolysis struggles with byproduct management .

  • Safety : this compound’s pyrophoric nature mandates stringent handling protocols, particularly in CVD applications .

Q & A

Basic: What are the standard methods for synthesizing disilane in laboratory settings?

This compound is synthesized via:

  • Hydrolysis of magnesium silicide (Mg₂Si) : Produces a mixture of silanes (SiH₄, Si₂H₆, Si₃H₈). This method is limited by low yields and byproduct complexity .
  • Photochemical synthesis : Silane (SiH₄) is irradiated with infrared lasers (e.g., CO₂ laser) to induce Si–H bond cleavage, forming this compound. This approach allows precise control over reaction conditions and pressure dependencies (e.g., 100 torr initial silane pressure at 0.9 J/pulse) .
  • Reduction of hexachlorothis compound (Si₂Cl₆) : Reaction with lithium aluminum hydride (LiAlH₄) yields this compound, though yields are moderate (~50%) .

Key Challenge : Contamination control during synthesis is critical due to this compound’s pyrophoric nature and sensitivity to trace oxygen .

Basic: What safety considerations are critical when handling this compound in experimental setups?

  • Lower Flammability Limit (LFL) : 0.50 ± 0.02 vol.% in air. Ignition occurs via electric spark (10 J energy) or spontaneous reaction with oxygen concentrations as low as 0.1 vol.% .
  • Fire Hazards : Use water spray, dry powder, or foam for extinguishing. Avoid CO₂ , which reacts explosively with this compound .
  • Handling Protocols : Use inert gas purging (N₂) and mass flow controllers to prevent premature ignition during premixing .

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